2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Description
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group further enhances its pharmacological properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-17-15(21-12)11-18-6-8-19(9-7-18)13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMYSGAEQDZHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with ethylene glycol to form 1-(3-methoxyphenyl)piperazine.
Oxadiazole Ring Formation: The piperazine intermediate is then reacted with acyl hydrazide under cyclization conditions to form the 1,3,4-oxadiazole ring.
Final Coupling: The final step involves the coupling of the oxadiazole ring with a methylating agent to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to bind to G-protein-coupled receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various therapeutic effects, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used for the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Uniqueness
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole and piperazine moieties, which confer distinct pharmacological properties. Its methoxyphenyl group further enhances its activity, making it a versatile compound for various therapeutic applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future drug development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
